Stille Coupling vs. Negishi Coupling Regioselectivity at the 6-Position of Imidazo[1,2-a]pyridine
When attempting to arylalte the 6-position of imidazo[1,2-a]pyridine, a comparative study reveals a stark difference in regiochemical control. Using a Negishi coupling strategy on a 6-organozinc derivative resulted in migration to the 5-position, yielding the 5-phenyl isomer as the major product (54% yield) [1]. In contrast, employing 6-(tributylstannyl)imidazo[1,2-a]pyridine in a Stille coupling with various halogenated heterocycles provided efficient and regioselective coupling at the desired 6-position [2].
| Evidence Dimension | Regioselectivity of Arylation |
|---|---|
| Target Compound Data | 6-Phenylimidazo[1,2-a]pyridine (desired product) |
| Comparator Or Baseline | Negishi coupling of 6-organozinc derivative: 5-Phenylimidazo[1,2-a]pyridine (undesired product) in 54% yield |
| Quantified Difference | Stille coupling provides desired 6-arylation; Negishi coupling yields undesired 5-arylation (54% yield of 5-isomer) |
| Conditions | Stille conditions: Pd catalyst, coupling with halogenated heterocycles; Negishi conditions: Lithium-zinc exchange followed by coupling (exact details in cited reference) |
Why This Matters
For synthetic chemists, this establishes the target compound as the reagent of choice for reliable 6-position functionalization, avoiding the time and material costs associated with isolating and characterizing an undesired regioisomer.
- [1] Hervet, M., Théry, I., Gueiffier, A., & Enguehard-Gueiffier, C. Comparative Study on the Reactivity of 6-Haloimidazo[1,2-a]pyridine Derivatives towards Negishi- and Stille-Coupling Reactions. (Journal abstract). View Source
- [2] Hervet, M., Théry, I., Gueiffier, A., & Enguehard-Gueiffier, C. Comparative Study on the Reactivity of 6-Haloimidazo[1,2-a]pyridine Derivatives towards Negishi- and Stille-Coupling Reactions. (Journal abstract). View Source
